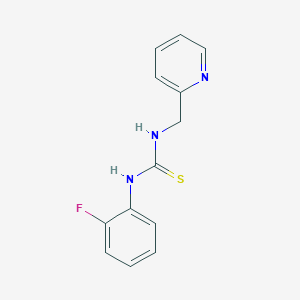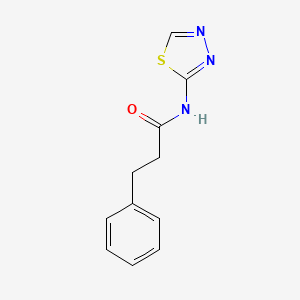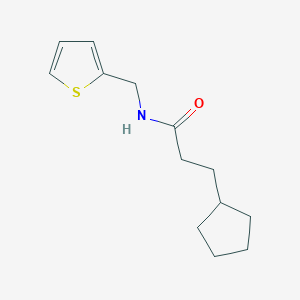![molecular formula C15H22N2O5S B5703016 N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5703016.png)
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly referred to as DPEMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPEMS belongs to the class of methanesulfonamide compounds, which have been found to exhibit a wide range of biological activities. In
作用機序
The mechanism of action of DPEMS is not fully understood, but it is thought to involve the inhibition of enzymes involved in key cellular pathways. Specifically, DPEMS has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, DPEMS may be able to alter the expression of genes involved in cancer cell growth and neurological function.
Biochemical and Physiological Effects
In addition to its potential therapeutic applications, DPEMS has been found to exhibit a number of biochemical and physiological effects. Studies have shown that DPEMS can inhibit angiogenesis, which is the process by which new blood vessels are formed. This effect may contribute to the compound's anti-cancer properties. Additionally, DPEMS has been found to exhibit anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using DPEMS in lab experiments is its relatively low toxicity. Studies have shown that DPEMS is well-tolerated in animal models, even at high doses. Additionally, DPEMS is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of using DPEMS in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals. Additionally, the mechanism of action of DPEMS is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are a number of potential future directions for research on DPEMS. One area of focus could be on the compound's potential as a treatment for neurological disorders. Additional studies could explore the mechanisms by which DPEMS protects neurons from damage and improves cognitive function.
Another area of research could focus on the development of DPEMS-based therapies for cancer. Studies could explore the optimal dosing and administration of DPEMS, as well as its potential use in combination with other anti-cancer agents.
Finally, future research could focus on the development of new methanesulfonamide compounds with improved properties. By modifying the chemical structure of DPEMS, researchers may be able to develop compounds with enhanced therapeutic potential and improved solubility.
合成法
The synthesis of DPEMS involves a multi-step process that begins with the reaction of 3,4-dimethoxyaniline with pyrrolidine to form N-(3,4-dimethoxyphenyl)-pyrrolidine. This intermediate is then reacted with ethyl 2-oxo-2-(methanesulfonyl)acetate to produce DPEMS. The overall yield of this process is approximately 50%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
DPEMS has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that DPEMS can induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Another area of research has explored the potential use of DPEMS as a treatment for neurological disorders. Studies have shown that DPEMS can protect neurons from damage caused by oxidative stress and inflammation. Additionally, DPEMS has been found to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-7-6-12(10-14(13)22-2)17(23(3,19)20)11-15(18)16-8-4-5-9-16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBJDZMWFZCGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)



![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)


![methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)